2-(2-Methoxybenzoyl)-3-methylpyridine
Description
2-(2-Methoxybenzoyl)-3-methylpyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 2-methoxybenzoyl group (a benzoyl moiety bearing a methoxy group at the ortho position) and a methyl group at the 3-position. Its molecular formula is C₁₄H₁₃NO₂, and it is cataloged under CAS No. 120280-99-1 .
Properties
IUPAC Name |
(2-methoxyphenyl)-(3-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-5-9-15-13(10)14(16)11-7-3-4-8-12(11)17-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVCZFSZYUCEQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxybenzoyl)-3-methylpyridine typically involves the acylation of 3-methylpyridine with 2-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-methylpyridine+2-methoxybenzoyl chloride→this compound+HCl
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction of the carbonyl group in the 2-methoxybenzoyl moiety can yield the corresponding alcohol.
Substitution: The compound can participate in electrophilic substitution reactions, especially at the pyridine ring, due to the electron-withdrawing nature of the 2-methoxybenzoyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of 2-(2-methoxybenzoyl)-3-carboxypyridine.
Reduction: Formation of 2-(2-methoxybenzyl)-3-methylpyridine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including 2-(2-Methoxybenzoyl)-3-methylpyridine, exhibit significant antimicrobial properties. For instance, studies have shown that certain pyridine derivatives possess activity against both gram-positive and gram-negative bacteria, making them potential candidates for developing new antibiotics . The compound's structure allows it to interact effectively with bacterial enzymes, leading to inhibition of growth.
Antitubercular Agents
Pyridine derivatives have been identified as promising candidates for treating tuberculosis. Compounds similar to this compound are being investigated for their efficacy against Mycobacterium tuberculosis, particularly in resistant strains. Structure-based drug design strategies have been employed to optimize these compounds for enhanced activity and reduced toxicity .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory potential of pyridine derivatives. The compound's ability to modulate inflammatory pathways presents opportunities for developing treatments for conditions such as arthritis and other inflammatory diseases .
Materials Science
Polymer Chemistry
this compound can serve as a building block in polymer synthesis. Its functional groups allow for the formation of copolymers with specific properties tailored for applications in coatings, adhesives, and other materials. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength .
Photophysical Properties
The compound exhibits interesting photophysical properties that make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to absorb and emit light at specific wavelengths can be harnessed in the development of advanced electronic materials .
Agricultural Chemistry
Pesticide Development
The structural features of this compound suggest potential applications in pesticide formulation. Its efficacy against certain pests and pathogens can be explored to develop environmentally friendly agrochemicals that enhance crop protection while minimizing ecological impact .
Herbicide Activity
Research into the herbicidal properties of pyridine derivatives indicates that compounds like this compound may inhibit specific biochemical pathways in plants, leading to effective weed control strategies. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Methoxybenzoyl)-3-methylpyridine depends on its interaction with molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The presence of the methoxybenzoyl group can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Analogs
| Compound Name | Substituents on Pyridine Ring | Functional Groups | CAS No. | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-(2-Methoxybenzoyl)-3-methylpyridine | 2-(2-Methoxybenzoyl), 3-methyl | Benzoyl, Methoxy, Methyl | 120280-99-1 | 235.26 |
| 2-(2-Methoxyphenyl)-3-methylpyridine | 2-(2-Methoxyphenyl), 3-methyl | Phenyl, Methoxy, Methyl | - | 199.24 |
| 2-(3,5-Difluorobenzoyl)-3-methylpyridine | 2-(3,5-Difluorobenzoyl), 3-methyl | Benzoyl, Fluorine, Methyl | 1187167-32-3 | 233.22 |
| 2-Bromo-3-methylpyridine | 2-Bromo, 3-methyl | Bromo, Methyl | 3430-17-9 | 172.03 |
| 2-(2-Iodo-4-methylphenyl)-3-methylpyridine | 2-(2-Iodo-4-methylphenyl), 3-methyl | Iodo, Methyl, Phenyl | 1394856-83-7 | 309.15 |
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The benzoyl group in this compound introduces electron-withdrawing effects, whereas analogs like 2-(2-methoxyphenyl)-3-methylpyridine () feature electron-donating methoxy groups directly attached to the phenyl ring. This difference impacts reactivity and electronic properties, such as dipole moments and acidity/basicity .
Analysis :
- The target compound is commercially available but lacks detailed synthesis protocols in the provided evidence. In contrast, halogenated analogs (e.g., 2-(2-iodo-4-methylphenyl)-3-methylpyridine) are synthesized via cross-coupling reactions with high yields (85%) .
- Fluorinated derivatives, such as 2-(3-fluoro-4-methoxyphenyl)-3-methylpyridine, leverage Suzuki-Miyaura coupling, a common method for introducing aryl groups .
Physicochemical Properties
Table 3: Physical and Chemical Properties
Key Findings :
- Fluorinated analogs (e.g., 2-(3,5-difluorobenzoyl)-3-methylpyridine) exhibit higher electrophilicity due to fluorine's electron-withdrawing nature, making them reactive in acyl transfer reactions .
- Brominated derivatives like 2-bromo-3-methylpyridine are prone to nucleophilic substitution, a property exploited in further functionalization .
Biological Activity
2-(2-Methoxybenzoyl)-3-methylpyridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C12H13NO3
- CAS Number: 120280-99-1
- Molecular Weight: 219.24 g/mol
The compound features a pyridine ring substituted with a methoxybenzoyl group and a methyl group, contributing to its unique chemical properties and biological activities.
Antimicrobial Properties
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can effectively inhibit the growth of various gram-positive and gram-negative bacteria. The zones of inhibition (ZI) for these compounds were comparable to standard antibiotics like cefixime and azithromycin, indicating their potential as alternative antimicrobial agents .
Anticancer Activity
This compound has been investigated for its anticancer properties. Recent studies have highlighted its ability to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects against specific tumor types. The mechanism involves the disruption of cellular pathways essential for tumor growth and survival. For example, compounds with similar structures have shown promising results in inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial in many cancers .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Enzymatic assays have demonstrated that it can inhibit key enzymes involved in various biochemical pathways, which could lead to therapeutic applications in diseases where these enzymes are dysregulated. For instance, inhibition of acetylcholinesterase (AChE) has been linked to potential treatments for Alzheimer's disease .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study examining the anticancer effects of this compound, researchers treated FaDu hypopharyngeal tumor cells with varying concentrations of the compound. The results indicated a dose-dependent increase in cytotoxicity compared to standard treatments like bleomycin. This suggests that modifications to the compound's structure may enhance its efficacy against specific cancer types.
The proposed mechanism of action for this compound involves:
- Binding to Enzymes: The compound may bind to active sites on enzymes, inhibiting their function.
- Induction of Apoptosis: It triggers apoptotic pathways in cancer cells, leading to cell death.
- Disruption of Signaling Pathways: By interfering with critical signaling pathways (e.g., PI3K/Akt/mTOR), it can halt tumor progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
